molecular formula C12H14BrFN2O2 B2878051 5-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide CAS No. 2094628-89-2

5-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2878051
CAS No.: 2094628-89-2
M. Wt: 317.158
InChI Key: WHOHZGPQJPJCOC-UHFFFAOYSA-N
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Description

5-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide is a heterocyclic compound that contains a pyridine ring substituted with bromine, fluorine, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the bromination and fluorination of a pyridine derivative, followed by the introduction of the carboxamide group through amidation reactions. The oxan-3-ylmethyl group is then attached via nucleophilic substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

5-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the intended application. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-6-chloro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide
  • 5-bromo-6-fluoro-N-[(morpholin-4-yl)methyl]pyridine-3-carboxamide
  • 5-bromo-6-fluoro-N-[(piperidin-4-yl)methyl]pyridine-3-carboxamide

Uniqueness

5-bromo-6-fluoro-N-[(oxan-3-yl)methyl]pyridine-3-carboxamide is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-6-fluoro-N-(oxan-3-ylmethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFN2O2/c13-10-4-9(6-15-11(10)14)12(17)16-5-8-2-1-3-18-7-8/h4,6,8H,1-3,5,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOHZGPQJPJCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CNC(=O)C2=CC(=C(N=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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